molecular formula C6H12O5S2 B8372880 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate

1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate

Cat. No. B8372880
M. Wt: 228.3 g/mol
InChI Key: MOLGAENOWSKBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate is a useful research compound. Its molecular formula is C6H12O5S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H12O5S2

Molecular Weight

228.3 g/mol

IUPAC Name

(1,1-dioxothian-4-yl) methanesulfonate

InChI

InChI=1S/C6H12O5S2/c1-12(7,8)11-6-2-4-13(9,10)5-3-6/h6H,2-5H2,1H3

InChI Key

MOLGAENOWSKBHV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCS(=O)(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (7.80 mL, 55.9 mmol) was added to a solution of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (3.5 g, 23.3 mmol) in dichloromethane (35.0 mL). The reaction solution was cooled to 0° C. and methanesulfonyl chloride (3.25 ml, 41.9 mmol) was added. After 10 minutes, the reaction solution was warmed to room temperature and stirred for 3 h. The reaction was quenched via the addition of saturated aqueous ammonium chloride solution (15 mL). The organic layer was separated and washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford an off-white solid. The solid residue was suspended in ethyl acetate (20 mL) and filtered. The filtered solid was then collected and dried in vacuo affording 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate (5.1 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.38-2.56 (m, 4H) 2.94-3.06 (m, 2H) 3.10 (s, 3H) 3.23-3.39 (m, 2H) 5.03 (tt, J=4.74, 2.49 Hz, 1H)
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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